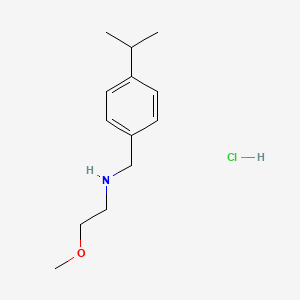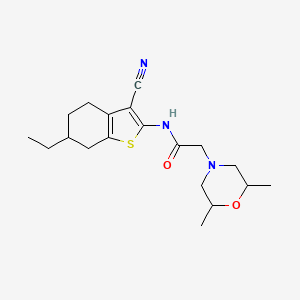![molecular formula C14H22N2O2S B5300596 1-[(2,4-dimethylphenyl)sulfonyl]-4-ethylpiperazine](/img/structure/B5300596.png)
1-[(2,4-dimethylphenyl)sulfonyl]-4-ethylpiperazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[(2,4-dimethylphenyl)sulfonyl]-4-ethylpiperazine, commonly known as DMS-PEP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It belongs to the family of sulfonyl-containing piperazine derivatives, which have been extensively studied for their pharmacological properties.
科学的研究の応用
DMS-PEP has been found to exhibit various pharmacological properties, including anticonvulsant, antidepressant, and anxiolytic effects. It has also been studied for its potential applications in the treatment of Parkinson's disease, Alzheimer's disease, and schizophrenia. In addition, DMS-PEP has been shown to enhance cognitive function and memory in animal models, making it a promising candidate for the development of cognitive enhancers.
作用機序
The exact mechanism of action of DMS-PEP is not fully understood, but it is believed to act as a modulator of the glutamatergic system. Glutamate is the primary excitatory neurotransmitter in the brain, and its dysregulation has been implicated in various neurological disorders. DMS-PEP has been shown to enhance the release of glutamate in certain brain regions, leading to increased synaptic activity and improved cognitive function.
Biochemical and Physiological Effects:
DMS-PEP has been shown to have various biochemical and physiological effects, including increased levels of glutamate, dopamine, and serotonin in the brain. It has also been found to modulate the activity of various enzymes and receptors involved in neurotransmitter signaling. In animal studies, DMS-PEP has been shown to improve learning and memory, reduce anxiety and depression-like behaviors, and protect against neurodegeneration.
実験室実験の利点と制限
One of the main advantages of DMS-PEP is its high potency and selectivity for the glutamatergic system, making it a useful tool for studying the role of glutamate in various neurological disorders. However, its limited solubility in aqueous solutions and potential toxicity at high doses are some of the limitations that need to be taken into consideration when designing experiments.
将来の方向性
There are several future directions for the study of DMS-PEP. One area of interest is the development of more potent and selective derivatives of DMS-PEP that can be used as therapeutic agents for neurological disorders. Another area of research is the investigation of the long-term effects of DMS-PEP on cognitive function and behavior. Additionally, the potential applications of DMS-PEP in the treatment of other diseases, such as cancer and diabetes, are also worth exploring.
Conclusion:
In conclusion, DMS-PEP is a promising compound that has shown potential applications in various fields, including neuroscience and pharmacology. Its ability to modulate the glutamatergic system and enhance cognitive function makes it a valuable tool for studying the underlying mechanisms of neurological disorders. However, further research is needed to fully understand its mechanism of action and potential applications in the treatment of various diseases.
合成法
The synthesis of DMS-PEP involves the reaction of 1-methylpiperazine with 2,4-dimethylbenzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction proceeds via nucleophilic substitution of the chloride group by the piperazine nitrogen, resulting in the formation of DMS-PEP. The yield of the reaction can be improved by optimizing the reaction conditions, such as the reaction time, temperature, and solvent.
特性
IUPAC Name |
1-(2,4-dimethylphenyl)sulfonyl-4-ethylpiperazine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2O2S/c1-4-15-7-9-16(10-8-15)19(17,18)14-6-5-12(2)11-13(14)3/h5-6,11H,4,7-10H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBUDXEKEVZHSNW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)S(=O)(=O)C2=C(C=C(C=C2)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.40 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(2,4-Dimethylphenyl)sulfonyl]-4-ethylpiperazine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-{[5-(2-ethoxyphenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5300531.png)
![(4aS*,8aS*)-2-[3-(2-ethyl-1H-imidazol-1-yl)propanoyl]octahydroisoquinolin-4a(2H)-ol](/img/structure/B5300535.png)
![1-[3-(benzylsulfonyl)propanoyl]-2-methylindoline](/img/structure/B5300542.png)
![3-[benzyl(methyl)amino]-1-(2-methoxyphenyl)-2,5-pyrrolidinedione](/img/structure/B5300547.png)

![2-(2-furyl)-7,8,9,10-tetrahydro-6H-cyclohepta[e][1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B5300558.png)
![(1R*,2S*)-N-({2-[4-(2-methoxyphenyl)piperazin-1-yl]pyridin-3-yl}methyl)-2-propylcyclopropanecarboxamide](/img/structure/B5300562.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-1-(5-isopropyl-4-pyrimidinyl)-N-methyl-3-piperidinamine](/img/structure/B5300567.png)
![5-(3-bromophenyl)-1-[3-(dimethylamino)propyl]-4-(4-fluorobenzoyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5300576.png)
![5-imino-6-[(2-methyl-1H-indol-3-yl)methylene]-2-[(2-phenoxyethyl)thio]-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5300584.png)
![methyl {5-[3-allyl-4-(benzyloxy)-5-ethoxybenzylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}acetate](/img/structure/B5300587.png)
![N-[(1R*,3R*)-3-aminocyclopentyl]-1-ethyl-1H-pyrazole-4-sulfonamide](/img/structure/B5300603.png)
![N-benzyl-2-{[2-(4-bromophenyl)-2-oxoethoxy]imino}-2-cyanoacetamide](/img/structure/B5300617.png)